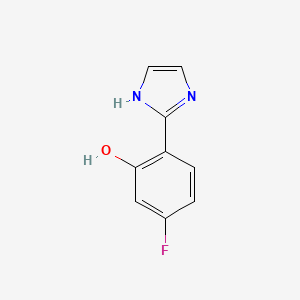

5-Fluoro-2-(1H-imidazol-2-YL)phenol

Description

Significance of Imidazole (B134444) and Phenol (B47542) Hybrid Scaffolds in Bioactive Molecule Design

The strategic combination of distinct chemical scaffolds to create hybrid molecules is a cornerstone of modern medicinal chemistry, aiming to develop novel compounds with enhanced biological activities. nih.gov Imidazole and its derivatives are a prominent class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. researchgate.net This structural motif is a fundamental component of many biologically essential molecules, including the amino acid histidine and biotin. researchgate.net The imidazole scaffold is considered a "privileged structure" in drug discovery, as its derivatives exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researcher.lifenih.govnih.govnih.gov The electronic-rich nature of the imidazole ring allows it to readily interact with various enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are also of great interest in medicinal chemistry due to their significant biological activities, including antioxidant properties. nih.gov The fusion of imidazole and phenol moieties into a single molecular entity can lead to compounds with synergistic or entirely new biological profiles that exceed the activity of the individual components. nih.gov These hybrid structures offer a versatile platform for developing new therapeutic agents and molecular probes. mdpi.comresearchgate.net

Rationale for the Academic Investigation of 5-Fluoro-2-(1H-imidazol-2-YL)phenol Structure

The academic intrigue surrounding this compound stems from its specific and unique structural features. The molecule's architecture, which includes a fluorine atom at the 5-position of the phenol ring, a hydroxyl group at the 2-position, and an imidazole ring, is a key determinant of its potential biological activities.

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a compound to its biological target. In the case of this compound, the fluorine atom can increase its lipophilicity, potentially facilitating its passage across cellular membranes to engage with intracellular targets.

Furthermore, the presence of both a phenolic hydroxyl group and an imidazole ring provides multiple points for interaction with biological macromolecules. The imidazole ring is known to coordinate with metal ions, which could influence the activity of metalloenzymes. The phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction for molecular recognition. The relative positioning of these functional groups creates a specific electronic and steric profile that is ripe for academic exploration to uncover its mechanism of action and potential therapeutic applications.

Overview of Current Research Trajectories and Potential Academic Impact

Current research on this compound and related compounds is multifaceted, exploring its potential in various scientific domains. One significant area of investigation is its antimicrobial properties. Studies on similar imidazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound could be a valuable lead compound in the development of new antibacterial agents.

The antitumor potential of this compound is another active area of research. Many imidazole-containing molecules have demonstrated anticancer activity through various mechanisms, and the unique structure of this compound makes it a candidate for investigation in this field. nih.govnih.gov

Beyond medicinal applications, the fluorescent properties of similar 2-(1H-imidazol-2-yl)phenol derivatives are also being explored. researchgate.netfigshare.com These compounds can exhibit excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts, a desirable characteristic for fluorescent probes used in cellular imaging and as molecular sensors. researchgate.net The specific substitution pattern of this compound could influence its photophysical properties, opening up avenues for research in materials science and chemical biology. chemscene.com The synthesis of various derivatives and their metal complexes is another promising research direction to modulate their biological and physical properties. researchgate.netnih.gov

Physicochemical Properties of this compound

| Property | Value/Description |

| CAS Registry Number | 1282517-39-8 |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.16 g/mol |

| IUPAC Name | This compound |

| Solubility | The phenolic hydroxyl group is expected to improve aqueous solubility compared to more lipophilic analogs. |

| Stability | The aromaticity of the imidazole ring contributes to the compound's stability. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFBFKKRHIAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 1h Imidazol 2 Yl Phenol and Its Structural Analogs

Retrosynthetic Disconnection and Strategic Precursor Selection for Imidazole-Phenol Constructs

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. youtube.com For a molecule like 5-Fluoro-2-(1H-imidazol-2-YL)phenol, the analysis begins by identifying key bonds that can be disconnected to reveal logical precursors. youtube.comyoutube.com The primary disconnections for this imidazole-phenol construct are within the imidazole (B134444) ring itself and the bond connecting it to the fluorophenol moiety.

A common and effective strategy involves disconnecting the C-N bonds of the imidazole ring. This leads to two principal sets of precursors:

An α-dicarbonyl compound and an aldehyde, which react with an ammonia (B1221849) source.

An α-haloketone and an amidine. orgsyn.org

For the specific target, this compound, the most logical retrosynthetic disconnection breaks the imidazole ring down to a fluorinated phenolic aldehyde and components that will form the N-C-N backbone. This points to 5-fluoro-2-hydroxybenzaldehyde (B1225495) as a key strategic precursor. The remaining two carbons and two nitrogens of the imidazole ring can be sourced from glyoxal (B1671930) and ammonia (or an ammonia equivalent like ammonium (B1175870) acetate).

This approach is advantageous as it builds the complexity onto a pre-existing, correctly functionalized aromatic ring, which can simplify purification and control regiochemistry. The selection of 5-fluoro-2-hydroxybenzaldehyde as the starting point strategically places the fluorine and hydroxyl groups in the desired positions from the outset.

Table 1: Key Precursors for Imidazole-Phenol Synthesis

| Precursor | Role in Synthesis | Rationale for Selection |

|---|---|---|

| 5-Fluoro-2-hydroxybenzaldehyde | Provides the fluorophenol backbone and one carbon for the imidazole ring. | Ensures correct regiochemistry of the fluoro and phenol (B47542) groups on the final molecule. |

| Glyoxal | Provides two carbons for the imidazole ring backbone. | A simple and common C2 building block for imidazole synthesis. |

| Ammonia/Ammonium Acetate (B1210297) | Provides the two nitrogen atoms for the imidazole ring. | Standard nitrogen source for condensation reactions to form imidazoles. rsc.orgorganic-chemistry.org |

Direct Synthesis Approaches to this compound

Direct synthesis involves the construction of the target molecule from the selected precursors. This can be achieved through either a one-pot reaction or a more controlled stepwise pathway.

One-Pot Condensation Reactions for Imidazole Ring Formation

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, avoiding the need to isolate intermediates. journalirjpac.com This approach is widely used for constructing substituted imidazoles. asianpubs.org The synthesis of this compound can be achieved via a three-component condensation reaction.

In this method, 5-fluoro-2-hydroxybenzaldehyde, glyoxal, and an ammonia source like ammonium acetate are reacted together in a suitable solvent. rsc.orgorganic-chemistry.org This type of reaction, often referred to as a Debus-Radiszewski synthesis, is a cornerstone of imidazole chemistry. nih.gov The mechanism involves the initial formation of intermediates from the reaction of glyoxal and ammonia, which then condense with the aldehyde to form the imidazole ring. rsc.orgrsc.org Various catalysts, including Lewis acids or even environmentally friendly options like deep eutectic solvents, can be employed to facilitate this transformation and improve yields. organic-chemistry.org

Table 2: Example of a One-Pot Synthesis Protocol

| Reactants | Catalyst/Solvent | General Conditions | Expected Outcome |

|---|---|---|---|

| 5-Fluoro-2-hydroxybenzaldehyde, Glyoxal, Ammonium Acetate | Acetic Acid / Ethanol | Reflux for several hours | Formation of this compound in a single step. |

Stepwise Synthetic Pathways Involving Phenol and Fluoro-Aryl Intermediates

Stepwise pathways offer greater control over the reaction and can be advantageous if the one-pot approach leads to side products or low yields. A common stepwise approach for this target molecule involves the condensation of a fluorinated phenolic precursor with a pre-formed or in-situ generated imidazole-containing fragment.

A key intermediate in such a pathway is 5-fluoro-2-hydroxybenzaldehyde . This aldehyde can be condensed with glyoxal and ammonia under controlled conditions. The reaction likely proceeds through the formation of an imine intermediate from the aldehyde and ammonia, which then undergoes cyclization with the glyoxal-ammonia adducts to form the final imidazole ring.

An alternative stepwise route involves first synthesizing 2-(2-hydroxyphenyl)-1H-imidazole and then introducing the fluorine atom in a subsequent step. However, this approach can be complicated by regioselectivity issues during the fluorination step, making the former pathway, which starts with the fluorinated precursor, generally more favorable.

Regioselective Fluorination Strategies in Imidazole-Phenol Systems

Achieving the correct placement of the fluorine atom is critical. There are two primary strategies for ensuring the desired regiochemistry:

Starting with a Pre-fluorinated Precursor: This is the most direct and common method. The synthesis begins with a commercially available or readily synthesized starting material that already contains the fluorine atom at the correct position. For this compound, starting with 4-fluorophenol (B42351) and functionalizing it to 5-fluoro-2-hydroxybenzaldehyde before building the imidazole ring is a robust strategy. This circumvents the challenges of selectively fluorinating a complex heterocyclic system. The synthesis of fluorinated precursors like dimethyl 2-(5-fluoro-2-nitrophenyl)malonate has been described as a route to other fluorinated heterocycles. google.com

Direct Regioselective Fluorination: This involves introducing the fluorine atom onto the pre-formed imidazole-phenol scaffold. This is a more challenging approach due to the multiple reactive sites on the molecule. However, advances in synthetic chemistry have provided reagents capable of regioselective fluorination. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used. figshare.comfao.org The regioselectivity is controlled by factors such as the electronic properties of the substrate and the use of protecting groups. For instance, by protecting certain positions on the imidazole ring, it is possible to direct the fluorinating agent to the desired position on the phenol ring or a specific position on the imidazole ring itself. figshare.comfao.org A review of fluorinated imidazoles highlights various methods, including diazotization followed by decomposition in the presence of a fluoride (B91410) source (Balz-Schiemann reaction), as a way to introduce fluorine. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement for Academic Synthesis

Maximizing the yield of a synthesis is a key focus of academic and industrial research. For the synthesis of this compound and its analogs, several parameters can be optimized.

Catalyst Selection: The choice of catalyst can significantly impact reaction rate and yield. While traditional methods use Brønsted or Lewis acids, modern approaches employ heterogeneous catalysts, which can be easily recovered and reused, making the process more "green." journalirjpac.com

Solvent and Temperature: The reaction conditions, including solvent and temperature, must be carefully chosen. Some modern syntheses of imidazoles are performed under solvent-free conditions, which simplifies workup and reduces waste. asianpubs.org

Concentration: Studies on the formation of imidazoles from glyoxal and ammonia have shown that the yield can be inversely proportional to the initial glyoxal concentration. nih.gov Keeping the concentration of reactive intermediates low can suppress the formation of side products. nih.gov

Advanced Energy Sources: Microwave irradiation and ultrasonic waves have emerged as powerful tools for enhancing reaction rates and yields in organic synthesis. orientjchem.orgresearchgate.netmdpi.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. orientjchem.orgresearchgate.net Optimization techniques, such as factorial design, can be used to systematically determine the ideal microwave power and irradiation time for maximum yield. orientjchem.orgresearchgate.net Similarly, sonochemistry can improve reaction efficiency, with reports of excellent yields for imidazole synthesis within minutes. mdpi.com

Table 3: Comparison of Synthesis Enhancement Techniques

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Efficient heating of polar molecules through microwave energy coupling. | Reduced reaction times, improved yields, eco-friendly. | orientjchem.orgresearchgate.net |

| Ultrasonic Irradiation (Sonochemistry) | Acoustic cavitation enhances mass transfer and reaction rates. | Short reaction times, excellent yields, can be performed at lower temperatures. | mdpi.com |

| Factorial Design | Statistical method to systematically optimize multiple reaction variables (e.g., power, time). | Leads to highly optimized conditions and maximum product yield. | orientjchem.orgresearchgate.net |

| Use of Heterogeneous Catalysts | Catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Easy separation and recycling of the catalyst, environmentally friendly. | journalirjpac.com |

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 1h Imidazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 5-Fluoro-2-(1H-imidazol-2-yl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would provide a complete picture of its molecular connectivity and environment.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds. For instance, in a deuterated solvent like DMSO-d₆, the phenolic -OH proton would likely appear as a broad singlet at a high chemical shift, typically between δ 9-10 ppm, due to hydrogen bonding. The protons on the imidazole (B134444) ring are anticipated in the range of δ 7.2–7.8 ppm. The aromatic protons on the phenol (B47542) ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the imidazole N-H proton, and the aromatic protons on both the phenolic and imidazolic rings. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The carbon atoms directly bonded to the electronegative fluorine, oxygen, and nitrogen atoms would appear at characteristic downfield shifts.

¹⁹F NMR Spectroscopy ¹⁹F NMR is crucial for directly observing the fluorine environment. A single resonance would be expected for the fluorine atom at position 5, and its coupling with adjacent protons (³JHF) would be observable in both the ¹H and ¹⁹F spectra, providing definitive evidence for its location on the phenolic ring.

Interactive Data Table: Predicted NMR Chemical Shifts Note: The following data is predictive and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~9.0 - 10.0 | singlet (broad) | Phenolic -OH |

| ¹H | >10.0 | singlet (broad) | Imidazole N-H |

| ¹H | ~7.2 - 7.8 | multiplet | Imidazole C-H |

| ¹H | ~6.8 - 7.5 | multiplet | Phenolic C-H |

| ¹³C | ~150 - 160 | doublet (¹JCF) | C-F |

| ¹³C | ~145 - 155 | singlet | C-OH |

| ¹³C | ~140 - 150 | singlet | Imidazole C2 |

| ¹³C | ~110 - 135 | multiplet | Aromatic & Imidazole CH |

| ¹⁹F | -110 to -125 | multiplet | Ar-F |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H and N-H stretching vibrations, indicative of intermolecular hydrogen bonding. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would be observed in the 1650-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected around 1250-1000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H Stretch, N-H Stretch | Phenol, Imidazole |

| 3100-3000 | Aromatic C-H Stretch | Phenyl, Imidazole |

| 1650-1450 | C=N Stretch, C=C Stretch | Imidazole, Phenyl |

| 1250-1000 | C-F Stretch | Fluoro-aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For conjugated systems like this compound, π→π* transitions are expected. Studies on similar structures, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, show absorption peaks in the UV-Vis region, for example at 340 nm and 406 nm, which are attributed to these π→π* electronic transitions. bldpharm.com The presence of the fluorophenol and imidazole rings in conjugation would likely result in absorption maxima in the range of 300-450 nm.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. For this compound (C₉H₇FN₂O), the molecular weight is 178.16 g/mol .

In a high-resolution mass spectrometry (HRMS) experiment, the molecular ion peak ([M+H]⁺) would be observed at an m/z value corresponding to its exact mass, confirming its elemental formula. The fragmentation pattern in tandem MS (MS/MS) would provide structural information. Common fragmentation pathways for related imidazole compounds involve the cleavage of the imidazole ring or loss of small neutral molecules. mdpi.com For this compound, potential fragmentation could include the loss of HCN, CO, or cleavage at the bond connecting the two ring systems.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Analysis Type |

| [M]⁺ | C₉H₇FN₂O | 178.05 | EI-MS |

| [M+H]⁺ | C₉H₈FN₂O | 179.06 | ESI-MS |

| [M+Na]⁺ | C₉H₇FN₂ONa | 201.04 | ESI-MS |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for an educated prediction of its solid-state features.

It is expected that the molecule would exhibit a nearly planar conformation, although some torsion angle between the phenolic and imidazole rings is likely. The crystal packing would be heavily influenced by intermolecular hydrogen bonding. The phenolic -OH group and the imidazole N-H group would act as hydrogen bond donors, while the imidazole nitrogen atom and the phenolic oxygen would serve as acceptors. These interactions would lead to the formation of extended supramolecular networks, such as chains or sheets, stabilizing the crystal lattice. The fluorine atom may participate in weaker C-H···F interactions. Best practices for resolving crystal structures of similar fluorinated imidazole derivatives often involve the use of high-intensity X-ray sources and specific refinement strategies to accurately model any potential disorder of the fluorine atom.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 1h Imidazol 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ijaemr.comresearchgate.net DFT calculations are employed to determine the optimized geometry of 5-Fluoro-2-(1H-imidazol-2-YL)phenol, which corresponds to the lowest energy conformation of the molecule. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For instance, studies on similar phenolic and imidazole-containing compounds, such as 2-chloro-5-fluoro phenol (B47542) and various substituted imidazoles, have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to obtain optimized geometries that are in good agreement with experimental data where available. nih.govnih.govnih.gov The optimization process for a molecule like 1-(2,3-dihydrobenzo[b] nih.govirjweb.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) reveals specific bond lengths and angles that define its planar geometry. nih.gov While specific optimized parameters for this compound are not detailed in the reviewed literature, the expected output from such a calculation would be a complete set of geometric parameters defining its three-dimensional structure.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole (B134444) Derivative (DDFDI) nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C30-O29 | 1.45 | C31-C30-O29 | 111.49 | H33-C30-O29-C28 | 167.79 |

| C24-N27 | 1.33 | C30-O29-C28 | 102.52 | N27-C24-C25-O29 | 0.79 |

| C24-N26 | 1.52 | C28-C24-N27 | 123.43 | C2-C25-C23-N27 | -129.85 |

| C38-O50 | 1.42 | C24-N27-C23 | 102.25 | N26-C24-C28-O29 | 178.79 |

| C23-N27 | 1.44 | C24-N26-C25 | 98.79 | C36-C37-C38-O50 | 176.15 |

| C45-O49 | 1.43 | C46-O50-C38 | 112.64 | H47-C45-O49-C39 | 170.90 |

| C25-C23 | 1.49 | C45-O49-C39 | 112.61 | C41-C40-C39-O49 | 176.21 |

| - | - | C40-C39-O49 | 120.11 | H48-C46-O50-C38 | 170.82 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ijaemr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that a molecule is more reactive and easily polarizable. irjweb.comnih.gov

Table 2: Representative Frontier Molecular Orbital Data for an Imidazole Derivative irjweb.com

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.govyoutube.com Green areas correspond to neutral or near-zero potential.

For this compound, the MEP map would be expected to show a negative potential (red) around the phenolic oxygen atom and the nitrogen atoms of the imidazole ring, as these are the most electronegative atoms. researchgate.net The hydrogen atom of the hydroxyl group and the hydrogens attached to the imidazole ring would likely exhibit a positive potential (blue). The fluorine atom would also contribute to a region of negative potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. ekb.eg Key descriptors include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. Soft molecules are generally more reactive. nih.gov

These parameters are calculated using the energies of the frontier orbitals. DFT calculations on various imidazole and phenol derivatives have been used to determine these values, providing insights into their chemical behavior. nih.govnih.gov For example, a study on a substituted hydrazinecarbodithioate derivative calculated these parameters to understand its reactivity profile. nih.gov

Table 3: Representative Global Reactivity Descriptors for a Schiff Base nih.gov

| Descriptor | Value |

| Chemical Hardness (η) | 0.04 eV |

| Chemical Potential (μ) | -0.22 eV |

| Electrophilicity Index (ω) | 0.58 eV |

| Chemical Softness (S) | 11.55 eV⁻¹ |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is widely used to simulate UV-Vis absorption spectra by calculating excitation energies and oscillator strengths. researchgate.net This information is vital for understanding the photophysical properties of a compound and its potential use in applications like organic light-emitting diodes (OLEDs).

For a compound like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). Studies on structurally related imidazole-phenols have used TD-DFT to investigate their nonlinear optical properties and have correlated the calculated electronic transitions with experimental spectra. researchgate.net Such analyses reveal how charge transfer occurs within the molecule upon excitation.

Molecular Dynamics Simulations to Explore Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational flexibility of this compound, revealing the different shapes it can adopt and the energy barriers between them.

Furthermore, MD simulations are invaluable for exploring the effects of the solvent on the molecule's structure and properties. By simulating the molecule in a box of solvent molecules (e.g., water), one can study how intermolecular interactions, such as hydrogen bonding, influence its conformation and dynamics. This is particularly relevant for understanding the behavior of drug-like molecules in a biological environment. While specific MD studies on this compound were not found in the reviewed literature, this method is widely applied to understand polymer-solvent interactions and the conformational changes of bioactive molecules in solution. f1000research.comnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

For this compound, molecular docking studies could be performed to investigate its potential as an inhibitor of various enzymes. Imidazole derivatives are known to exhibit a wide range of biological activities, and docking can help elucidate the molecular basis for these activities. For example, a study on 2-chloro-5-fluoro phenol performed molecular docking against Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase to support its observed antibacterial activity. nih.gov Another study investigated a complex imidazole-phenol derivative as a potential inhibitor of the COVID-19 main protease. researchgate.net These studies typically report the binding energy (a measure of affinity) and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

Table 4: Representative Molecular Docking Results for an Imidazole Ligand (HL) and its Metal Complexes against NADPH Enzyme

| Compound | Binding Energy (kcal/mol) |

| HL | -6.37 |

| C₁ (Co(II) complex) | -5.16 |

| C₂ (Ni(II) complex) | -3.58 |

| C₃ (Cu(II) complex) | -5.02 |

| C₄ (Mn(II) complex) | -3.31 |

| C₅ (Zn(II) complex) | -5.59 |

Based on a comprehensive search for scientific literature, there is currently no specific published data available on the in vitro biological activities of the chemical compound This compound .

Searches for its anti-cancer, antimicrobial, and enzyme inhibition properties did not yield any studies focused on this specific molecule. The available research literature discusses related but structurally distinct compounds, such as 5-fluorouracil, other fluoro-substituted benzimidazoles, and various imidazole derivatives. However, the direct findings from those studies cannot be attributed to this compound.

Therefore, the requested article, which is strictly focused on the biological activity spectrum of this compound, cannot be generated at this time due to the absence of specific research data for this compound.

In Vitro Biological Activity Spectrum of 5 Fluoro 2 1h Imidazol 2 Yl Phenol

Enzyme Inhibition Studies[19],[7],[13],[17],

Identification of Target Enzymes and Inhibition Kinetics (e.g., protein kinases, proteases, synthases)

There is currently no publicly available research identifying the specific enzyme targets of 5-Fluoro-2-(1H-imidazol-2-YL)phenol. Studies on similar compounds, such as other fluorinated benzimidazole derivatives, have shown inhibitory activity against enzymes like urease. However, without direct experimental evidence, it is not possible to extrapolate these findings to the subject compound.

Table 1: Target Enzyme Inhibition by this compound

| Target Enzyme | IC50 / Ki | Inhibition Type | Research Findings |

|---|

Antioxidant Activity Evaluation

The antioxidant potential of this compound has not been reported in the scientific literature. Phenolic compounds are a well-known class of antioxidants; however, the specific activity of this fluorinated imidazole-phenol derivative, as determined by standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), remains to be evaluated.

Table 2: Antioxidant Activity of this compound

| Assay | Results (e.g., IC50, Trolox Equivalents) | Key Findings |

|---|

Receptor Binding Profiling and Modulatory Effects

Information regarding the receptor binding profile and any subsequent modulatory effects of this compound is absent from the current body of scientific literature. Understanding the interaction of this compound with various receptors is crucial for elucidating its potential pharmacological effects.

Table 3: Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (Kd / Ki) | Functional Effect (Agonist/Antagonist) | Summary of Modulatory Effects |

|---|

Structure Activity Relationship Sar Studies of 5 Fluoro 2 1h Imidazol 2 Yl Phenol Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of 5-fluoro-2-(1H-imidazol-2-yl)phenol can be finely tuned by introducing various substituents at different positions on both the phenol (B47542) and imidazole (B134444) rings. These modifications can impact the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which play a significant role in its interaction with biological targets.

Positional and Electronic Effects of Substituents on the Phenol Moiety

The phenol ring of this compound is a critical component for its biological activity. The position and electronic nature of substituents on this ring can significantly alter its acidity, and consequently, its binding affinity to target proteins. sips.org.invanderbilt.edu

The fluorine atom at the 5-position is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to an unsubstituted phenol. vanderbilt.edu This enhanced acidity can lead to stronger hydrogen bonding interactions with biological targets. The presence of electron-withdrawing groups on a phenol ring generally stabilizes the corresponding phenoxide ion, making the phenol a stronger acid. sips.org.in Conversely, electron-donating groups, such as alkyl or methoxy (B1213986) groups, would decrease the acidity of the phenol. sips.org.in

The introduction of additional substituents on the phenol ring can further modulate the compound's activity. For instance, the presence of other electron-withdrawing groups, such as a nitro group, particularly at the ortho or para positions, would further increase the acidity and could enhance biological activity, provided that steric and other factors are favorable. sips.org.inlibretexts.org On the other hand, bulky substituents could introduce steric hindrance, potentially disrupting the optimal binding of the molecule to its target.

To illustrate the effect of substituents on the phenol moiety, consider the following hypothetical data table based on general principles of phenol acidity and biological activity:

| Substituent at C4 | Electronic Effect | Predicted pKa | Hypothetical Biological Activity (IC₅₀) |

| -H | Neutral | ~9.5 | 10 µM |

| -Cl | Electron-withdrawing | ~9.0 | 5 µM |

| -NO₂ | Strongly Electron-withdrawing | ~7.0 | 1 µM |

| -CH₃ | Electron-donating | ~10.0 | 20 µM |

| -OCH₃ | Electron-donating | ~10.2 | 25 µM |

This table is illustrative and based on established principles of substituent effects on phenol acidity and potential impact on biological activity. Actual values would need to be determined experimentally.

Substitutions and Structural Variations on the Imidazole Heterocycle

The imidazole ring is another key pharmacophoric element in this compound. Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring itself can participate in various non-covalent interactions with biological targets. researchgate.net Modifications to the imidazole ring can have a profound impact on the compound's biological activity.

Studies on related imidazole-containing compounds have shown that substitutions on the imidazole ring can influence metabolic stability and potency. For example, in a study of a different imidazole-containing compound, oxidation of a phenyl group attached to the imidazole was identified as a metabolic pathway. nih.gov This suggests that modifying the substituents on the imidazole ring could alter the metabolic profile of this compound.

Furthermore, the electronic properties of the imidazole ring can be tuned by substituents. Electron-donating groups on the imidazole ring would be expected to increase the basicity of the nitrogen atoms, potentially strengthening interactions with acidic residues in a target protein. rsc.org Conversely, electron-withdrawing groups would decrease the basicity.

The following table provides a hypothetical SAR of substitutions on the imidazole ring:

| Substituent on Imidazole Ring | Predicted Effect on Basicity | Hypothetical Biological Activity (IC₅₀) |

| -H | Neutral | 10 µM |

| -CH₃ (at N1) | Increased | 8 µM |

| -Phenyl (at C4/C5) | Decreased (due to electron withdrawal) | 15 µM |

| -NO₂ (at C4/C5) | Strongly Decreased | 50 µM |

This table is for illustrative purposes. The actual impact of these substitutions would depend on the specific biological target and would require experimental validation.

Influence of Bridging Linkers and Conformation on Biological Response

The direct linkage between the phenol and imidazole rings in this compound imparts a degree of conformational rigidity. The introduction of a flexible or rigid bridging linker between these two rings would significantly alter the molecule's three-dimensional shape and its ability to adopt different conformations.

For instance, a study on a related compound, 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), which contains a piperazine (B1678402) linker, demonstrated potent inactivation of cytochrome P450 2D6. nih.gov The linker in this molecule plays a crucial role in positioning the imidazole and pyrimidine (B1678525) moieties within the enzyme's active site.

The nature of the linker can influence several properties:

Conformational Flexibility: A flexible linker, such as an alkyl chain, would allow the phenol and imidazole rings to adopt a wider range of spatial orientations, which could be beneficial for binding to targets with less defined binding pockets.

Rigidity: A rigid linker, such as a double bond or a small ring, would restrict the conformational freedom, which could lead to higher affinity and selectivity if the constrained conformation is the bioactive one.

Physicochemical Properties: The linker can also be used to modify the molecule's solubility and lipophilicity.

Stereochemical Considerations and Enantiomeric Activity Differences

While this compound itself is achiral, the introduction of a stereocenter through substitution can lead to the formation of enantiomers. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities.

For example, if a substituent, such as a methyl group, were introduced at a position on a linker or on the imidazole ring in a way that creates a chiral center, the resulting (R)- and (S)-enantiomers could have different potencies. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable interaction with a chiral biological target, such as a receptor or enzyme, than the other enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound derivatives, QSAR models could be developed to predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.gov

A QSAR study would typically involve the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological descriptors, would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC₅₀) = alogP - b(pKa)² + c*MR + d

Where:

log(1/IC₅₀) is the biological activity.

logP represents the lipophilicity.

pKa is the acidity of the phenol.

MR is the molar refractivity (a steric parameter).

a, b, c, and d are coefficients determined by the regression analysis.

Such a model could reveal, for example, that an optimal lipophilicity and a specific range of phenolic acidity are required for high activity.

Ligand Efficiency and Molecular Optimization Strategies Based on SAR Data

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery used to assess the quality of a compound and to guide its optimization. core.ac.uksciforschenonline.org

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). It helps in identifying compounds that have a high binding affinity for their size, which are often considered good starting points for optimization. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (logP or logD). A high LLE value is desirable as it indicates that the compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.org

Based on the SAR data obtained for this compound derivatives, these metrics can be used to guide the optimization process. For example, if a particular substitution leads to a significant increase in potency but also a large increase in lipophilicity, the LLE might decrease, suggesting that this is not an efficient modification. The goal is to make modifications that improve potency while maintaining or improving LE and LLE.

The following table illustrates how these metrics could be applied to a hypothetical set of derivatives:

| Compound | IC₅₀ (nM) | pIC₅₀ | logP | Heavy Atom Count | LE | LLE (pIC₅₀ - logP) |

| 1 | 1000 | 6.0 | 2.5 | 13 | 0.46 | 3.5 |

| 2a | 500 | 6.3 | 3.0 | 14 | 0.45 | 3.3 |

| 2b | 200 | 6.7 | 2.6 | 14 | 0.48 | 4.1 |

In this hypothetical example, modification to compound 2a improved potency but at the cost of increased lipophilicity, leading to a lower LLE. In contrast, compound 2b shows a better balance of improved potency and controlled lipophilicity, resulting in a higher LLE, making it a more promising lead for further optimization.

By integrating SAR data with these efficiency metrics, medicinal chemists can make more informed decisions to guide the optimization of this compound derivatives towards potent, selective, and drug-like candidates.

Advanced Applications and Sensing Capabilities of 5 Fluoro 2 1h Imidazol 2 Yl Phenol Analogues

Development as Fluorescent Probes and Biomolecular Sensors

The development of fluorescent probes and biomolecular sensors is a critical area of research in biology, pharmacology, and environmental science. rsc.org Analogues of 5-Fluoro-2-(1H-imidazol-2-YL)phenol are particularly attractive for these applications due to their intrinsic photophysical properties. The imidazole (B134444) ring, capable of coordinating with metal ions, combined with the tunable electronic effects of substituents on the phenol (B47542) ring, allows for the rational design of highly specific and sensitive sensors. researchgate.net

Fluorescence-based sensors offer several advantages, including high sensitivity, low cost, and the potential for real-time detection. nih.gov Imidazole derivatives can be engineered to exhibit changes in their fluorescence intensity—either enhancement or quenching—upon binding to a specific analyte. researchgate.net This "on-off" switching mechanism is the basis for their function as chemosensors. For instance, the interaction of an imidazole-based sensor with a target metal ion can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence spectrum. researchgate.net These sensors are being explored for a wide range of applications, from monitoring environmental contaminants to advancing diagnostic and therapeutic tools in biomedicine. researchgate.net

Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Related Structures

A key photophysical process underpinning the functionality of many 2-(2-hydroxyphenyl)imidazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.com This process involves the transfer of a proton between the phenolic hydroxyl group (proton donor) and the nitrogen atom of the imidazole ring (proton acceptor) upon photoexcitation. researchgate.netnih.gov ESIPT is facilitated by a pre-existing intramolecular hydrogen bond in the ground state of the molecule. researchgate.net

Upon excitation, the acidity of the phenol and the basicity of the imidazole increase, driving the proton transfer to form an excited-state keto tautomer. researchgate.netmdpi.com This tautomer then relaxes to the ground state, emitting light at a longer wavelength than the initial molecule's absorption. This results in an unusually large Stokes shift, which is highly desirable for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. rsc.orgmdpi.comnih.gov The ESIPT process is sensitive to the molecular environment, including solvent polarity and pH, which can influence the fluorescence properties and allow for ratiometric sensing. rsc.orgresearchgate.net The study of ESIPT in these structures is crucial for designing molecules with tailored photophysical properties for specific applications, such as light-emitting materials and optical sensors. researchgate.net

| ESIPT Characteristics in Imidazole-Based Fluorophores | Description | Significance |

| Mechanism | Photoinduced transfer of a proton from the phenolic -OH to the imidazole nitrogen. researchgate.netmdpi.com | Leads to the formation of an excited keto tautomer. mdpi.com |

| Key Feature | Large Stokes shift due to the energy difference between absorption and emission. rsc.orgmdpi.com | Reduces self-absorption and enhances detection sensitivity. nih.gov |

| Influencing Factors | Solvent polarity, pH, and electronic nature of substituents. rsc.orgresearchgate.net | Allows for the fine-tuning of fluorescence properties for specific sensing applications. researchgate.net |

| Applications | Fluorescent probes, bio-imaging, optical sensors, and light-emitting materials. rsc.orgresearchgate.net | Enables the development of advanced materials with specific optical functionalities. |

Chemsensor Applications for Specific Analytes (e.g., metal ions, organic molecules)

The structural framework of this compound analogues makes them excellent candidates for chemosensors designed to detect specific analytes. Their ability to form stable complexes with various species, particularly metal ions, is a key feature. nih.gov

Metal Ion Detection: Several studies have demonstrated the use of 2-(2-hydroxyphenyl)imidazole derivatives as selective fluorescent sensors for transition metal ions. For example, an analogue, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, has been shown to act as a selective fluorescent sensor for the detection of Fe³⁺ ions. The fluorescence of this compound is dramatically quenched upon the addition of Fe³⁺, while other cations such as Ca²⁺, Al³⁺, K⁺, Cd²⁺, Pb²⁺, Zn²⁺, and Mg²⁺ have minimal effect on its fluorescence intensity. researchgate.net The development of such sensors is vital for monitoring potentially hazardous metal ions in biological and environmental systems. nih.gov The detection of copper ions (Cu²⁺) through fluorometric methods has also garnered significant attention due to its biological and environmental importance. researchgate.net

Organic Molecule Detection: Beyond metal ions, imidazole-based structures have shown potential in sensing organic molecules. A notable example is the application of a bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel complex as a sensor for uric acid. This developed sensor demonstrated a wide linear range for the amperometric detection of uric acid with a low detection limit, highlighting its potential in biomedical diagnostics. researchgate.net

| Analyte | Sensor Compound Type | Sensing Mechanism | Significance |

| Fe³⁺ | 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol researchgate.net | Fluorescence quenching researchgate.net | Selective detection in the presence of other metal ions. researchgate.net |

| Cu²⁺, Ni²⁺, Zn²⁺ | Imidazole-based fluorescent chemosensors researchgate.net | Fluorescence quenching or enhancement researchgate.net | Environmental monitoring and food safety. researchgate.net |

| Uric Acid | bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel complex researchgate.net | Amperometric detection researchgate.net | Potential for biomedical diagnostics with high selectivity. researchgate.net |

Potential in Organic Electronics and Material Science (e.g., supercapacitors, OLEDs)

The versatile properties of this compound analogues extend into the realm of organic electronics and material science. Their inherent thermal stability and luminescent properties make them suitable for various applications.

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives have been explored as components in OLEDs. The structural characteristics of these compounds can lead to efficient luminescence, which is a critical factor for enhancing the performance of OLED devices. Specifically, they have been investigated as potential candidates for non-doped blue OLED applications due to their pronounced luminescence efficiency. The development of novel benzimidazole-based compounds is an active area of research for creating materials with beneficial properties for modern high-tech applications. acs.org

Supercapacitors: In the field of energy storage, imidazole derivatives have been synthesized for use as electrode materials in supercapacitors. The electro-organic synthesis of related compounds has yielded materials with promising conductivity and energy storage capacity. For instance, a nickel-trisubstituted imidazole complex, bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel, when used as an electrode material, delivered a high specific capacitance and good capacitance retention over numerous charge-discharge cycles. researchgate.net This suggests that compounds like this compound could serve as valuable monomers for developing high-performance electrochemical devices. Furthermore, theoretical studies on related imidazole derivatives have indicated their potential as efficient hole transporters, a crucial property for various electronic applications. nih.gov

| Application Area | Specific Imidazole Derivative/Analogue | Key Findings |

| OLEDs | This compound and its derivatives | Efficient luminescence and thermal stability, suitable for non-doped blue OLEDs. |

| Supercapacitors | bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel complex researchgate.net | High specific capacitance (712 F/g at 1 A/g) and good cycling stability. researchgate.net |

| Supercapacitors | 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) researchgate.net | Used as an electroactive material for supercapacitor electrodes. researchgate.net |

| Organic Electronics | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol nih.gov | Predicted to be a better hole transporter than an electron transporter. nih.gov |

Future Research Directions and Emerging Opportunities for 5 Fluoro 2 1h Imidazol 2 Yl Phenol

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is paramount for the future viability of 5-Fluoro-2-(1H-imidazol-2-YL)phenol and its derivatives. Green chemistry principles offer a roadmap for achieving this, focusing on reducing waste, minimizing hazardous substances, and improving energy efficiency. jipbs.com Future research should explore one-pot synthesis protocols, which streamline reaction sequences and reduce the need for intermediate purification steps, thereby saving time and resources. asianpubs.org

Microwave-assisted and ultrasound-assisted organic synthesis are promising avenues for accelerating reaction rates and improving yields. researchgate.net The use of biocompatible catalysts, such as lemon juice, has been shown to be effective in the synthesis of related imidazole (B134444) derivatives and presents a cost-effective and environmentally friendly alternative to traditional catalysts. jipbs.com Furthermore, solvent-free reaction conditions should be investigated to minimize the environmental impact associated with volatile organic compounds. asianpubs.org

| Synthesis Approach | Key Advantages | Relevant Research Areas |

| One-Pot Synthesis | Reduced reaction time, simplified work-up, higher yields. | Development of multi-component reactions for imidazole ring formation. |

| Microwave/Ultrasound | Accelerated reaction rates, improved energy efficiency. researchgate.net | Optimization of irradiation parameters for specific reaction steps. |

| Biocatalysis | Use of renewable, non-toxic catalysts. jipbs.com | Screening of natural catalysts for the synthesis of fluorinated imidazoles. |

| Solvent-Free Reactions | Minimized environmental impact, reduced waste. asianpubs.org | Exploration of solid-state and melt-phase reaction conditions. |

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

A thorough understanding of how this compound interacts with biological targets at the molecular level is crucial for its development as a therapeutic agent. Computational methods, such as molecular docking and quantum chemistry, can provide valuable insights into its binding modes and electronic properties. nih.gov These studies can help elucidate the role of the fluorine substituent and the imidazole ring in target engagement.

Molecular dynamics simulations can be employed to model the dynamic behavior of the compound within a biological system, offering a more realistic representation of its interactions. nih.gov By simulating the compound's behavior in the presence of specific proteins or enzymes, researchers can predict its binding affinity and potential mechanism of action. Understanding the electronic structure and aromaticity of the imidazole ring, and how it is influenced by substituents, is also key to predicting its behavior in biological systems. mdpi.com

| Computational Method | Information Gained | Application in Research |

| Molecular Docking | Prediction of binding modes and affinities with target proteins. | Virtual screening of potential biological targets. |

| Quantum Chemistry | Elucidation of electronic properties and reactivity. nih.gov | Understanding the role of the fluorine atom in molecular interactions. |

| Molecular Dynamics | Simulation of dynamic interactions with biological macromolecules. nih.gov | Predicting the stability of the compound-target complex over time. |

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

Rational drug design provides a systematic approach to developing new analogs of this compound with improved potency and selectivity. immutoscientific.comstudysmarter.co.uk This process begins with identifying a specific biological target and understanding its three-dimensional structure. parssilico.com Structure-activity relationship (SAR) studies are essential for identifying the key molecular features that contribute to biological activity. researchgate.netjopir.in

By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR profile. This information can then be used to guide the design of new compounds with enhanced properties. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy for optimizing lead compounds. researchgate.netnih.gov For instance, replacing the phenol (B47542) group with other hydrogen-bonding moieties could lead to improved pharmacokinetic profiles.

| Design Strategy | Objective | Example Application |

| Structure-Activity Relationship (SAR) | Identify key functional groups for biological activity. researchgate.netjopir.in | Modifying substituents on the phenol and imidazole rings to enhance potency. |

| Target-Based Design | Design molecules to fit a specific biological target. parssilico.com | Developing analogs that selectively inhibit a particular enzyme. |

| Bioisosteric Replacement | Improve pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov | Replacing the phenol group to enhance metabolic stability. |

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic efficacy of this compound can be significantly enhanced through the use of advanced drug delivery systems and nanotechnology. Nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can protect the compound from degradation and improve its bioavailability. nih.gov These nano-based systems can also be engineered for targeted delivery to specific tissues or cells, thereby reducing off-target effects. nih.gov

The encapsulation of phenolic compounds within nanocarriers has been shown to improve their stability and facilitate their passage through cell membranes. nih.gov Imidazole-functionalized nanomaterials, such as graphene oxide nanosheets, offer another promising platform for drug delivery. acs.orgacs.org These materials can be designed to respond to specific stimuli, such as changes in pH, allowing for controlled release of the therapeutic agent at the target site. labroots.com

| Delivery System | Key Features | Potential Benefits |

| Solid Lipid Nanoparticles (SLNs) | Biocompatible, biodegradable, protects from degradation. nih.gov | Improved stability and controlled release of the compound. |

| Nanostructured Lipid Carriers (NLCs) | Higher loading capacity and stability compared to SLNs. nih.gov | Enhanced bioavailability and therapeutic efficacy. |

| Imidazole-Functionalized Nanomaterials | Can be designed for targeted and stimulus-responsive delivery. acs.orgacs.org | Site-specific drug release and reduced systemic toxicity. |

Collaborative and Interdisciplinary Research Endeavors in Chemical Biology and Material Science

The multifaceted nature of this compound necessitates a collaborative and interdisciplinary research approach. The expertise of synthetic chemists, medicinal chemists, biologists, and material scientists must be integrated to fully explore its potential. The unique properties of fluorinated compounds make them valuable tools in chemical biology and medicinal chemistry. nih.gov

In the realm of materials science, imidazole derivatives have been used to functionalize carbon nanotubes, opening up possibilities for new electronic and biomedical applications. tandfonline.com The development of novel fluorinated polymers and drugs often relies on interdisciplinary collaborations to bridge the gap between fundamental chemistry and practical applications. mdpi.com By fostering such partnerships, the scientific community can accelerate the translation of research findings into tangible benefits for society.

| Interdisciplinary Field | Research Focus | Potential Outcomes |

| Chemical Biology | Probing biological systems using chemical tools. | Elucidation of novel biological pathways and drug targets. |

| Medicinal Chemistry | Design and synthesis of new therapeutic agents. researchgate.netnih.gov | Development of more effective treatments for a range of diseases. |

| Materials Science | Creation of new materials with unique properties. | Novel applications in electronics, catalysis, and biomedicine. |

Q & A

Basic: What are the recommended synthetic routes for 5-Fluoro-2-(1H-imidazol-2-yl)phenol, and how are intermediates characterized?

Methodological Answer:

A common approach involves condensation reactions between fluorinated phenolic precursors and imidazole derivatives. For example, 2-(1H-imidazol-2-yl)phenol-based ligands (e.g., in cobalt complexes) are synthesized via cyclization of thiosemicarbazides or Schiff base reactions under reflux conditions . Key intermediates (e.g., 5-fluoro-2-hydroxybenzaldehyde) can be characterized using / NMR to confirm regioselective fluorination. FT-IR and high-resolution mass spectrometry (HRMS) are critical for verifying functional groups and molecular weights.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : Use deuterated DMSO or CDCl to resolve aromatic proton environments, particularly distinguishing imidazole C-H (δ ~7.2–7.8 ppm) and phenolic -OH (δ ~9–10 ppm). Fluorine’s electron-withdrawing effect deshields adjacent protons, aiding assignment .

- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for structure refinement. For example, similar imidazole-phenol derivatives are solved in monoclinic systems with hydrogen-bonded networks . Ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts.

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) using functionals like B3LYP/6-311++G(d,p) can model frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution and nucleophilic/electrophilic sites. For instance, the Colle-Salvetti correlation-energy formula adapted for DFT calculations accurately predicts charge transfer in imidazole-phenol systems . Solvent effects (e.g., polarizable continuum models) improve accuracy for aqueous reactivity studies.

Advanced: What challenges arise in synthesizing fluorinated imidazole-phenol derivatives, and how are they mitigated?

Methodological Answer:

- Regioselectivity : Fluorination at the 5-position may compete with ortho/para sites. Use directing groups (e.g., -OH) or Lewis acids (e.g., BF) to enhance selectivity .

- Stability : Fluorophenols are prone to oxidation. Conduct reactions under inert atmospheres (N/Ar) and use stabilizers like BHT.

- Purification : Reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients resolves closely related isomers.

Advanced: How should researchers address contradictions in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

Discrepancies often arise from solvent polarity, pH, or concentration. For example:

- Phenolic -OH protons shift upfield in DMSO-d (δ ~9.5 ppm) vs. CDCl (δ ~10–12 ppm) due to hydrogen-bonding differences.

- Fluorine’s anisotropic effects alter neighboring proton environments. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational predictions .

Advanced: What role does this compound play in coordination chemistry?

Methodological Answer:

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Co, Cu). The imidazole nitrogen and phenolic oxygen serve as binding sites. For example, similar ligands exhibit slow magnetic relaxation in tetrahedral Co(II) complexes, studied via SQUID magnetometry . Stability constants (log K) are determined potentiometrically, while UV-Vis spectroscopy monitors metal-ligand charge transfer bands.

Advanced: What are best practices for resolving crystal structures of fluorinated imidazole derivatives?

Methodological Answer:

- Data Collection : Use synchrotron radiation or high-intensity Cu-Kα sources for weak diffractors.

- Refinement : Apply SHELXL restraints for disordered fluorine atoms. For example, in 5-(2-fluorophenyl)imidazole structures, anisotropic displacement parameters (ADPs) for fluorine improve R-factors (<0.05) .

- Validation : Check PLATON alerts for missed symmetry or hydrogen-bonding networks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.